molecular formula C8H9NO B1269532 4-Amino-2-methylbenzaldehyde CAS No. 61594-81-8

4-Amino-2-methylbenzaldehyde

Cat. No. B1269532
CAS RN: 61594-81-8
M. Wt: 135.16 g/mol
InChI Key: ZBHHWKBPSJWDBX-UHFFFAOYSA-N
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Description

4-Amino-2-methylbenzaldehyde is a chemical compound utilized in various synthetic chemistry applications. This compound serves as a precursor in the synthesis of polymers, pharmaceuticals, and other organic compounds. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable substance in research and industrial settings.

Synthesis Analysis

The synthesis of this compound and related derivatives can be achieved through several methods, including the Vilsmeier reaction, which involves the reaction of N-methyl-N-substituted aniline with DMF and BTC, yielding high purity products (Tong Guo-tong, 2009). Another approach is the reaction of anilines under mild conditions in a Me2SO–HCl solvent system to produce substituted 4-aminobenzaldehydes in high yields (B. Liedholm, 1992).

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic techniques, including IR and ^1H NMR spectroscopy, providing detailed insights into its chemical makeup and confirming its structure (Tong Guo-tong, 2009).

Chemical Reactions and Properties

This compound participates in numerous chemical reactions, including nucleophilic substitution and condensation, enabling the synthesis of diverse organic compounds. Its reactions with hydrazides afford corresponding hydrazones, demonstrating its versatility in organic synthesis (O. Nurkenov et al., 2013).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. While specific details on these properties are not provided in the current research, such properties are typically determined to ensure optimal conditions for reactions and applications.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different chemical reagents, stability under various conditions, and potential for forming polymers and other derivatives, are of significant interest. For instance, it has been shown to form polymers with certain conductive and corrosion-resistant properties (Jiang Ri-shan, 2008).

Scientific Research Applications

Applications in Synthesis and Catalysis

4-Amino-2-methylbenzaldehyde is a versatile compound used in various chemical syntheses. Its application in the synthesis of Schiff bases, which are valuable in the development of metal complexes, is notable. For instance, Chohan et al. (2003) demonstrated its use in synthesizing Schiff bases for zinc complexes with antibacterial properties (Chohan, Scozzafava, & Supuran, 2003). Similarly, Ghassemzadeh et al. (2005) synthesized Schiff bases using this compound for copper(I) complexes (Ghassemzadeh, Tabatabaee, Soleimani, & Neumüller, 2005).

Role in Antibacterial Activity

The compound is also instrumental in forming chelates with antibacterial properties. Mahmood-ul-Hassan et al. (2002) synthesized Schiff bases from this compound for Co(II) and Ni(II) complexes with antibacterial properties (Mahmood-ul-Hassan, Chohan, & Supuran, 2002).

Pharmaceutical Applications

In pharmaceutical research, the compound is used to develop new drugs and treatment methods. For instance, its derivatives have been explored for potential use as corrosion inhibitors, as shown by Al-amiery et al. (2013) in their study on hydrazinecarbothioamide derivatives for mild steel corrosion inhibition (Al-amiery, Kadhum, Mohamad, & Junaedi, 2013).

Analytical Chemistry

This compound finds application in analytical chemistry as well. Nohta et al. (1994) explored its use as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).

Material Science

In the field of material science, the compound is used in polymer applications. Jiang Ri-shan (2008) studied the preparation of 4-aminobenzaldehyde polymer for applications such as corrosion resistance and electrical performance (Jiang Ri-shan, 2008).

properties

IUPAC Name

4-amino-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHHWKBPSJWDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327632
Record name 4-Amino-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61594-81-8
Record name 4-Amino-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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